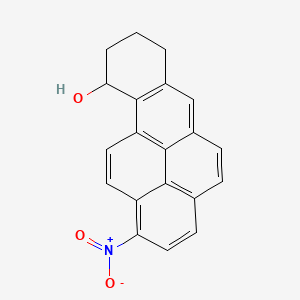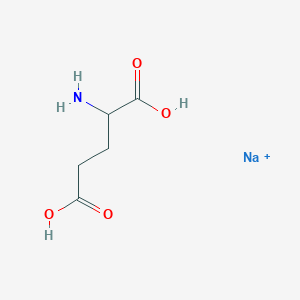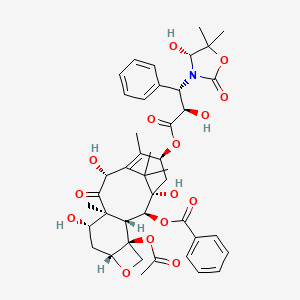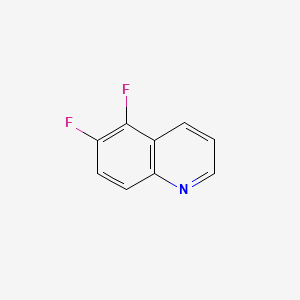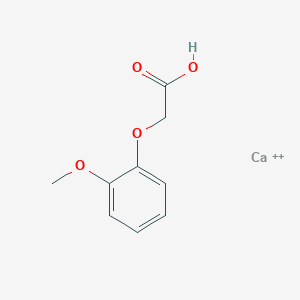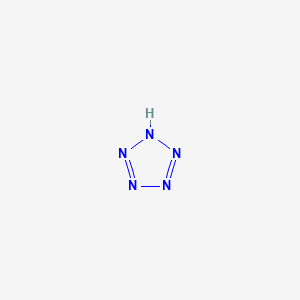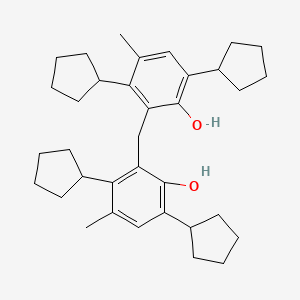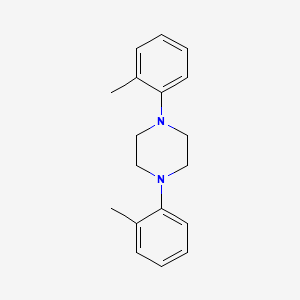
1,4-Di-o-tolylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Di-o-tolylpiperazine is an organic compound that belongs to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions The compound this compound is specifically substituted with two o-tolyl groups at the nitrogen atoms, making it a disubstituted derivative of piperazine
准备方法
Synthetic Routes and Reaction Conditions
1,4-Di-o-tolylpiperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with o-tolyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Another method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. In this approach, piperazine and o-tolyl chloride are reacted in a microwave reactor under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory-scale synthesis but are optimized for higher efficiency and scalability. The use of automated reactors and advanced purification techniques ensures consistent product quality and yield.
化学反应分析
Types of Reactions
1,4-Di-o-tolylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding N-oxides.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the o-tolyl groups can be replaced by other substituents. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under mild conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted piperazine derivatives depending on the reagents used.
科学研究应用
1,4-Di-o-tolylpiperazine has found applications in several scientific research areas:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can interact with various biological targets, providing insights into receptor-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Industry: In the industrial sector, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 1,4-Di-o-tolylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
1,4-Di-o-tolylpiperazine can be compared with other similar compounds, such as:
Piperazine: The parent compound, which lacks the o-tolyl substituents. Piperazine is widely used as an anthelmintic agent.
1,4-Diethylpiperazine: A similar compound with ethyl groups instead of o-tolyl groups. It has different physical and chemical properties due to the nature of the substituents.
This compound-2,5-dione: A derivative with additional functional groups, which may exhibit different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and reactivity compared to other piperazine derivatives.
属性
CAS 编号 |
3367-47-3 |
|---|---|
分子式 |
C18H22N2 |
分子量 |
266.4 g/mol |
IUPAC 名称 |
1,4-bis(2-methylphenyl)piperazine |
InChI |
InChI=1S/C18H22N2/c1-15-7-3-5-9-17(15)19-11-13-20(14-12-19)18-10-6-4-8-16(18)2/h3-10H,11-14H2,1-2H3 |
InChI 键 |
JGAUYUXAWKINSH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=CC=CC=C3C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



